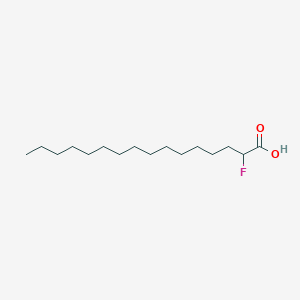

2-Fluoropalmitic acid

Descripción general

Descripción

El ácido 2-Fluoropalmítico es un análogo fluorado del ácido palmítico, con la fórmula molecular C16H31FO2. Este compuesto ha despertado interés debido a sus propiedades bioquímicas únicas, particularmente en el estudio del metabolismo de los ácidos grasos y la especificidad enzimática .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El ácido 2-Fluoropalmítico se puede sintetizar mediante la fluoración del ácido palmítico. La introducción de un átomo de flúor en la molécula de ácido palmítico se puede lograr utilizando varios agentes fluorantes en condiciones controladas. La reacción típicamente involucra el uso de reactivos como el trifluoruro de dietilaminoazufre (DAST) u otros agentes fluorantes en un solvente orgánico .

Métodos de producción industrial

Si bien los métodos específicos de producción industrial para el ácido 2-Fluoropalmítico no están ampliamente documentados, el enfoque general involucra reacciones de fluoración a gran escala en condiciones optimizadas para garantizar un alto rendimiento y pureza. El proceso puede implicar múltiples pasos de purificación, incluyendo recristalización y cromatografía, para obtener el producto deseado .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido 2-Fluoropalmítico experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar derivados de ácidos grasos fluorados correspondientes.

Reducción: Las reacciones de reducción pueden convertir el ácido 2-Fluoropalmítico en su alcohol correspondiente.

Sustitución: El átomo de flúor en el ácido 2-Fluoropalmítico se puede sustituir por otros grupos funcionales en condiciones específicas.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción y nucleófilos para reacciones de sustitución. Las reacciones se llevan a cabo típicamente bajo temperaturas y presiones controladas para garantizar el resultado deseado .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen derivados de ácidos grasos fluorados, alcoholes fluorados y varios compuestos sustituidos, dependiendo de las condiciones de reacción y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Anti-Glioma Properties

Overview:

2-Fluoropalmitic acid has been identified as a potential therapeutic agent against glioblastomas, which are highly aggressive brain tumors. Its efficacy has been demonstrated through various drug screening methods.

Mechanism of Action:

- Inhibition of Glioma Stem Cells: In studies involving glioma stem cell lines, this compound significantly suppressed cell viability and stem-like characteristics. It inhibited proliferation and invasion of glioma cells, making it a candidate for combination therapy with temozolomide (TMZ) to enhance treatment efficacy against glioblastoma .

- Synergistic Effects with Temozolomide: The combination of this compound with TMZ showed enhanced cytotoxicity against glioma cells, indicating its potential to overcome chemoresistance associated with standard treatments .

Data Table: Efficacy of this compound in Glioblastoma Treatment

Metabolic Research

Role in Fatty Acid Metabolism:

this compound acts as a competitive inhibitor of long-chain acyl-CoA synthetases, which are crucial for fatty acid metabolism. This inhibition can affect various metabolic pathways, including those involved in cancer cell proliferation.

Case Study: Breast Cancer Research

In studies focused on breast cancer, the impact of this compound on fatty acid synthesis was evaluated. It was found that the compound did not significantly affect the growth of certain breast cancer cell lines but demonstrated potential when combined with other therapies targeting lipid metabolism . The inhibition of fatty acid synthase pathways may provide a novel strategy for treating resistant forms of breast cancer.

Implications for Therapeutic Development

Potential for Drug Repositioning:

The identification of this compound as an effective agent against glioblastoma highlights the potential for drug repositioning—utilizing existing compounds for new therapeutic indications. This approach can accelerate the development of effective treatments for cancers that exhibit resistance to conventional therapies .

Future Directions:

Further physiological studies are necessary to validate the in vivo efficacy of this compound against glioblastomas and to explore its applications in other types of cancers and metabolic disorders. The insights gained from these studies could pave the way for innovative treatment strategies that leverage the unique properties of this compound.

Mecanismo De Acción

El ácido 2-Fluoropalmítico funciona como un inhibidor de la acil-CoA sintetasa. Al inhibir esta enzima, el compuesto altera el metabolismo de los ácidos grasos, lo que lleva a una reducción de la viabilidad y el fenotipo similar a las células madre de las células madre de los gliomas. También inhibe la proliferación e invasión de las líneas celulares de glioma. El mecanismo del compuesto implica la supresión de la expresión de fosfor-ERK, CD133 y SOX-2, la reducción de la actividad de MMP-2 y el aumento de la metilación del promotor MGMT .

Comparación Con Compuestos Similares

Compuestos similares

Ácido palmítico: El análogo no fluorado del ácido 2-Fluoropalmítico.

Ácido 2-Fluorohexadecanoico: Otro ácido graso fluorado con propiedades similares.

Ácidos grasos fluorados: Una categoría más amplia de compuestos con sustituciones de flúor en varias posiciones.

Singularidad

El ácido 2-Fluoropalmítico es único debido a su sustitución específica de flúor en la segunda posición de carbono, que altera significativamente sus propiedades bioquímicas e interacciones con las enzimas en comparación con sus análogos no fluorados. Esta singularidad lo convierte en una herramienta valiosa en la investigación y las aplicaciones terapéuticas potenciales .

Actividad Biológica

2-Fluoropalmitic acid (2-FPA) is a fluorinated fatty acid that has garnered attention for its potential therapeutic applications, particularly in oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

2-FPA is an analog of palmitic acid and functions primarily as an acyl-CoA synthetase inhibitor. This mechanism impacts various cellular processes, including lipid metabolism and cell signaling pathways. The compound's structural similarity to palmitic acid allows it to interfere with fatty acid metabolism, which is crucial for cell proliferation and survival.

-

Inhibition of Acyl-CoA Synthetase :

- 2-FPA acts as a competitive inhibitor of acyl-CoA synthetases (ACSLs), which are vital for the conversion of fatty acids into acyl-CoA derivatives necessary for various metabolic pathways .

- This inhibition leads to a reduction in long-chain acyl-CoA synthesis, affecting energy metabolism and cellular signaling .

-

Impact on Glioma Cells :

- Research indicates that 2-FPA suppresses the viability and stem-like phenotype of glioma stem cells (GSCs). It inhibits proliferation and invasion in glioma cell lines, showing promise as a therapeutic agent against glioblastoma multiforme (GBM) .

- The compound enhances the efficacy of temozolomide (TMZ), a standard chemotherapeutic agent for GBM, suggesting a synergistic effect when used in combination therapy .

- Effects on Chlamydia Trachomatis :

Table 1: Summary of Biological Activities of this compound

Case Studies

- Anti-Glioma Activity :

- Inhibition of Bacterial Growth :

Propiedades

IUPAC Name |

2-fluorohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31FO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15H,2-14H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRIJJOLCNCSNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347659 | |

| Record name | 2-Fluorohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16518-94-8 | |

| Record name | 2-Fluorohexadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016518948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16518-94-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluorohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 2-Fluoropalmitic acid against glioblastoma?

A1: While the exact mechanism is still under investigation, research suggests that this compound exerts its anti-glioma effects through multiple pathways.

- Acyl-CoA Synthetase Inhibition: this compound acts as an acyl-CoA synthetase inhibitor. [] Acyl-CoA synthetases are essential for fatty acid metabolism, and their inhibition can disrupt lipid synthesis and signaling pathways crucial for tumor cell growth and survival.

- Suppression of Stem-like Phenotype: this compound has been shown to suppress the stem-like phenotype of glioblastoma stem cells (GSCs). [] GSCs are thought to contribute to tumor initiation, growth, and recurrence, making them an important target for therapy. The compound reduces the expression of stemness markers like CD133 and SOX-2. []

- Inhibition of Proliferation and Invasion: Studies demonstrate that this compound inhibits the proliferation and invasion of glioblastoma cell lines. [, ] This effect is attributed to the downregulation of proteins involved in cell cycle progression and the suppression of matrix metalloproteinase-2 (MMP-2) activity, which plays a role in tumor invasion. [, ]

- Synergistic Effect with Temozolomide: Importantly, this compound enhances the efficacy of temozolomide (TMZ), the current standard chemotherapy drug for glioblastoma. [, ] This synergistic effect is potentially linked to the increased methylation of the MGMT promoter observed with this compound treatment. [] MGMT is a DNA repair enzyme, and its methylation is associated with increased sensitivity to TMZ.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.